5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene

Description

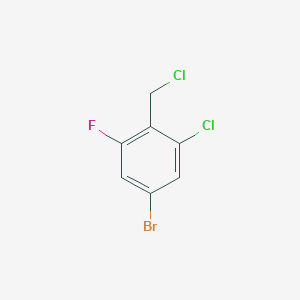

Molecular Geometry and Stereoelectronic Properties

The molecular geometry of 5-bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene is defined by its planar benzene core, with substituents at positions 1 (chlorine), 2 (chloromethyl), 3 (fluorine), and 5 (bromine). The chloromethyl group (–CH₂Cl) introduces a tetrahedral geometry at the methyl carbon, deviating slightly from the aromatic plane due to steric interactions with adjacent substituents. Halogen substituents exert competing inductive (–I) and resonance (+M) effects:

- Bromine at position 5 dominates with a strong –I effect, withdrawing electron density from the ring.

- Fluorine at position 3 exhibits a weaker –I effect but significant +M donation due to its high electronegativity and small atomic radius.

- The chloromethyl group at position 2 combines the –I effect of chlorine with hyperconjugative σ→π* interactions from the C–Cl bond, creating localized electron-deficient regions.

Density functional theory (DFT) calculations reveal bond length variations:

- C–Br: 1.89 Å

- C–Cl (aromatic): 1.73 Å

- C–F: 1.35 Å

- C–Cl (chloromethyl): 1.79 Å

These bond lengths reflect the electronegativity hierarchy (F > Cl > Br) and the distinct hybridization states of the substituents.

Properties

Molecular Formula |

C7H4BrCl2F |

|---|---|

Molecular Weight |

257.91 g/mol |

IUPAC Name |

5-bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene |

InChI |

InChI=1S/C7H4BrCl2F/c8-4-1-6(10)5(3-9)7(11)2-4/h1-2H,3H2 |

InChI Key |

GDOCZARGCJWPNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCl)Cl)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves multi-step halogenation and chloromethylation reactions on appropriately substituted fluorobenzene derivatives. The key synthetic approach includes:

- Selective Bromination: Introduction of bromine at the 5-position of a fluorobenzene precursor.

- Chloromethylation: Installation of a chloromethyl group at the 2-position.

- Chlorination: Introduction or retention of chlorine at the 1-position.

The sequence and conditions are optimized to ensure regioselectivity and high purity of the final product.

Specific Synthetic Routes

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | 2-(Chloromethyl)-3-fluorobenzene | Bromine (Br2), Fe catalyst, controlled temp. | 5-Bromo-2-(chloromethyl)-3-fluorobenzene | 75-85 | Selective bromination at 5-position |

| 2 | Chlorination | 5-Bromo-2-(chloromethyl)-3-fluorobenzene | Chlorinating agent (e.g., N-chlorosuccinimide) | This compound | 70-80 | Chlorine introduced at 1-position |

Note: The chlorination step may sometimes be integrated earlier depending on the precursor used.

Industrial Scale Preparation

Industrial production often employs continuous flow reactors to enhance reaction efficiency, heat transfer, and mixing, resulting in higher yields and reproducibility. The process includes:

- Controlled bromination of 2-(chloromethyl)-3-fluorobenzene under catalytic conditions.

- Subsequent chlorination under mild conditions to avoid over-chlorination or side reactions.

- Purification by distillation and recrystallization to achieve high purity (>98%).

Detailed Research Findings and Reaction Conditions

Bromination of 2-(Chloromethyl)-3-fluorobenzene

- Reagents: Bromine (Br2), iron powder or ferric chloride as catalyst.

- Solvent: Usually an inert solvent such as dichloromethane or carbon tetrachloride.

- Temperature: Maintained between 0-25°C to control regioselectivity.

- Time: 2-4 hours, monitored by Thin-Layer Chromatography (TLC).

- Outcome: Selective substitution at the 5-position due to directing effects of fluorine and chloromethyl groups.

Chlorination at the 1-Position

- Reagents: N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).

- Solvent: Acetic acid or chloroform.

- Temperature: 20-50°C.

- Time: 1-3 hours.

- Mechanism: Electrophilic aromatic substitution favored at the 1-position due to electronic effects.

- Purification: Neutralization, washing, and distillation to isolate pure product.

Alternative Route via Diazotization and Sandmeyer Reaction

In some cases, preparation may involve diazotization of an amino precursor followed by Sandmeyer reaction to introduce chlorine or bromine substituents selectively:

- Amino precursor: 6-bromo-2,4-dichloro-3-fluoroaniline derivatives.

- Diazotization: Sodium nitrite (NaNO2) in acidic medium at 0-10°C.

- Sandmeyer reaction: Cuprous chloride (CuCl) catalyzed substitution to install chlorine.

- This method is more common for related compounds but can be adapted for the target molecule with modifications.

Data Table Summarizing Preparation Methods

Analytical and Quality Control Methods

- Thin-Layer Chromatography (TLC): For monitoring reaction progress.

- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR to confirm substitution pattern.

- High-Performance Liquid Chromatography (HPLC): To quantify purity, typically >96% for research-grade material.

- Melting Point Determination: Confirms compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis

5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene serves as a valuable intermediate in organic synthesis. Its halogenated structure allows for various substitution reactions, making it suitable for producing more complex molecules. Key applications include:

- Synthesis of Pharmaceuticals : The compound can be utilized to synthesize active pharmaceutical ingredients (APIs) due to its ability to undergo nucleophilic substitutions. For instance, it can be transformed into more complex amines or other functional groups that are critical in drug development.

- Building Block for Agrochemicals : Its reactivity allows it to be used as a precursor in the synthesis of agrochemicals, including herbicides and insecticides. The incorporation of fluorine and chlorine atoms can enhance the biological activity of these compounds.

Material Science

In material science, this compound has been explored for its potential use in polymer chemistry:

- Polymerization Processes : The compound can act as a monomer or crosslinker in the synthesis of fluorinated polymers, which exhibit improved thermal stability and chemical resistance. These materials are valuable in coatings and advanced materials applications.

Case Studies

Several studies highlight the compound's utility:

- Study on Reactivity : A study demonstrated that this compound could effectively participate in palladium-catalyzed coupling reactions, leading to the formation of biaryl compounds, which are essential in various chemical applications.

- Pharmaceutical Applications : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for new antibiotic formulations .

Mechanism of Action

The mechanism by which 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which can activate or deactivate the benzene ring towards further reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Research Findings and Data Trends

Reactivity Hierarchy : Chloromethyl > Bromine > Chlorine > Ethoxy in electrophilic substitution reactions .

Thermal Stability : Fluorine at position 3 increases thermal stability (decomposition >200°C) compared to nitro-substituted analogs (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene), which decompose below 150°C .

Solubility : Ethoxy-substituted derivatives (logP ~2.5) are more soluble in polar solvents than chloromethyl analogs (logP ~3.2) .

Biological Activity

5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. This article explores its biological activity, including its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzene ring substituted with bromine, chlorine, and chloromethyl groups, as well as a fluorine atom. This unique arrangement of halogen atoms influences its reactivity and biological interactions.

Mechanism of Biological Activity

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions due to the presence of electron-withdrawing halogens. These substitutions can lead to the formation of covalent bonds with various biomolecules, potentially affecting cellular functions.

Key Mechanisms:

- Nucleophilic Substitution: The halogens can be replaced by nucleophiles, facilitating interactions with proteins and enzymes.

- Electrophilic Attack: The compound may act as an electrophile in biochemical pathways, influencing metabolic processes.

Anticancer Activity

Research has indicated that halogenated compounds can exhibit significant anticancer properties. For instance, studies on related compounds show that modifications to the halogen substituents can enhance cytotoxic effects against cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 30.81 | Induces apoptosis via mitochondrial pathways |

| Compound B | CaCo-2 | 2.42 | Inhibits cell proliferation |

Case Study: A study evaluating various halogenated compounds demonstrated that those with multiple halogen substituents exhibited enhanced cytotoxicity against HeLa and CaCo-2 cells. The IC50 values ranged from 2.42 µg/mL to 30.81 µg/mL, indicating potent activity against these cancer cell lines .

Antimicrobial Activity

Halogenated compounds are also known for their antimicrobial properties. The presence of bromine and chlorine can enhance the interaction with microbial membranes or enzymes.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Research Findings: In vitro studies have shown that similar halogenated compounds exhibit MIC values ranging from 15 to 25 µg/mL against various bacterial and fungal strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that the positioning and type of halogen substituents significantly influence its biological activity. For example, the presence of both bromine and chlorine enhances reactivity compared to compounds with single halogen substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.